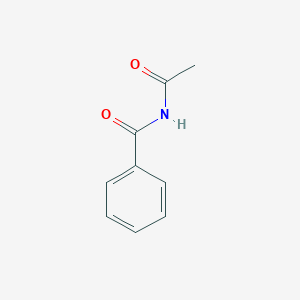

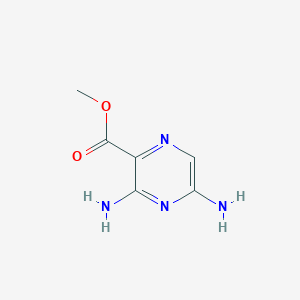

Methyl 3,5-diaminopyrazine-2-carboxylate

説明

Synthesis Analysis

The synthesis of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, often involves reactions such as condensation of specific ketones with diamine precursors or through regioselective synthesis techniques. These processes are crucial for achieving the desired regioselectivity and yield of the target compound (Zhang, Haight, Ford, & Parekh, 2001). Additionally, methods such as Pd-catalyzed C–N Buchwald–Hartwig cross-coupling have been utilized for synthesizing novel methyl pyrazinecarboxylates, demonstrating the versatility of synthetic approaches in accessing these compounds (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, is characterized by X-ray crystallography and spectroscopic methods. Studies have detailed the centrosymmetric molecular structure, indicating the presence of hydrogen-bond interactions within the crystal, showcasing the importance of structural analysis in understanding the compound's properties (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).

Chemical Reactions and Properties

Methyl 3,5-diaminopyrazine-2-carboxylate undergoes various chemical reactions, including cross-coupling, to yield compounds with potential antitumor activity. These chemical transformations are pivotal in exploring the compound's utility in synthesizing molecules with significant biological activities (Rodrigues et al., 2021).

Physical Properties Analysis

The physical properties of Methyl 3,5-diaminopyrazine-2-carboxylate and related compounds are typically characterized through methods such as vibrational spectroscopy, which provides insights into the compound's stability and reactivity. Such analyses are crucial for the development of new materials and for understanding the compound's behavior in various conditions (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).

Chemical Properties Analysis

The chemical properties of Methyl 3,5-diaminopyrazine-2-carboxylate, including its reactivity and interaction with other molecules, are central to its application in synthesis. For example, its reactivity in the formation of novel heterocyclic compounds through reactions with various reagents underlines the compound's versatility in organic synthesis (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).

科学的研究の応用

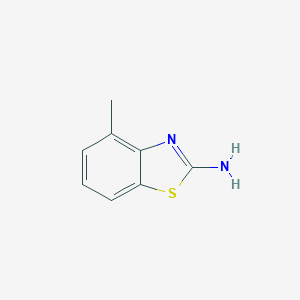

Synthesis of Thieno[3,2-c]pyridin-4-ones : Sahu et al. (2016) detailed the synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates through both one-pot and stepwise processes. This synthesis was achieved by reacting certain carbonitriles with methyl mercaptoacetate and hydrazine hydrate, leading to the desired thieno[3,2-c]pyridin-4-ones (Sahu et al., 2016).

Synthesis of Pteridin-4-onen : Wamhoff and Kroth (1994) described a synthesis method for Pteridin-4-onen from Methyl 3-amino-2-pyrazinecarboxylate. This process involved the conversion of 3-aroylaminopyrazin-2-carboxylates with aroyl chlorides and subsequent reactions to yield 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones (Wamhoff & Kroth, 1994).

Antitumor Activity Evaluation : Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential in various human tumor cell lines. They observed some promising compounds with selectivity against specific cell lines, pointing to potential applications in cancer treatment (Rodrigues et al., 2021).

Synthesis of Pyrazine C-Nucleosides : Walker et al. (1997) conducted a study on the palladium-catalyzed cross-couplings of methyl 3-amino-6-iodopyrazine-2-carboxylate, leading to the formation of novel pyrazine C-nucleosides. This research demonstrates the utility of a convergent approach for the synthesis of these nucleosides (Walker et al., 1997).

Regioselective Synthesis of Methyl 7-Amino-3-Phenylthieno[2,3-b]Pyrazine-6-Carboxylate : Zhang et al. (2001) achieved the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, showcasing an effective method of synthesis for this compound (Zhang et al., 2001).

Safety and Hazards

特性

IUPAC Name |

methyl 3,5-diaminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVITOFKPGSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569063 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-diaminopyrazine-2-carboxylate | |

CAS RN |

1458-19-1 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。